
1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone
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Overview
Description
1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
The synthesis of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the methylthio group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a thiol compound, such as methylthiol.
Formation of the final product: The final step involves the coupling of the intermediate with another quinoline derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Oxidation of Methylthio Groups
The methylthio (-SCH₃) substituents undergo selective oxidation under controlled conditions:
-
Sulfoxide Formation : Treatment with nitrating mixtures (HNO₃/H₂SO₄) oxidizes -SCH₃ to methylsulfinyl (-S(O)CH₃) groups. For example:
Substrate | HNO₃ (equiv.) | Product (Yield %) |
---|---|---|
3a (X=Cl) | 1 | 4a (82) |
3a (X=Cl) | 3 | 7a (94) |
3c (X=SCH₃) | 3 | 7d (65) |
Mechanism :
-
Protonation of the quinolinone nitrogen enhances electrophilicity.
-
Nitric acid acts as both an oxidant and nitrating agent, facilitating -SCH₃ → -S(O)CH₃ conversion.
Nitration Reactions
Nitration occurs preferentially at the 6-position of the quinoline ring under acidic conditions:
-
Nitro Derivatives : 3-Methylthio-2-quinolinones treated with nitrating mixtures yield 6-nitro-3-methylsulfinyl derivatives (e.g., 7a–d) in >90% yields (Table 1) .
Key Observation :
Nucleophilic Substitution at the 4-Position
The 4-position undergoes substitution with amines under mild conditions:
-
Amination : 4-Chloro-2-quinolinones (3a, 4a) react with dimethylamine to yield 4-dimethylamino derivatives (3d, 4d) .
Challenges :
Functionalization via Cross-Coupling
While direct cross-coupling reactions are not explicitly documented for this compound, analogous quinoline derivatives participate in:
-
Palladium-Catalyzed Couplings : 2-Chloroquinoline-3-carbaldehydes undergo Suzuki or Buchwald-Hartwig reactions .
-
Isocyanide Insertion : Pd-mediated reactions with isocyanides form pyrroloquinolinones .
Hypothetical Pathway :
If halogenated, the compound could engage in similar couplings, expanding its derivatization potential.
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Several studies have demonstrated that quinoline derivatives exhibit antimicrobial properties. The presence of the methylthio group enhances the efficacy of the compound against various bacterial strains. Research indicates that modifications in the quinoline structure can lead to increased potency against resistant strains of bacteria .
- Anticancer Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) :
- Dyes and Pigments :
Analytical Chemistry Applications
- Fluorescent Probes :
- Chromatography :
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Line Research :
Mechanism of Action
The mechanism of action of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the methylthio and additional quinoline substituents.
Chloroquine: A well-known antimalarial drug that also features a quinoline core but with different substituents.
Quinacrine: Another antimalarial compound with a similar core structure but different functional groups.
The uniqueness of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Property | Value |
---|---|
CAS No. | 83936-02-1 |
Molecular Formula | C20H16N2OS2 |
Molecular Weight | 364.5 g/mol |
IUPAC Name | 1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one |
InChI Key | QNJWLZWBRUDNGL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This mechanism allows it to modulate cellular pathways, impacting signal transduction and gene expression.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can inhibit the proliferation of human gastric cancer cells (SGC-7901), lung cancer cells (A549), and liver cancer cells (HepG2) in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for these effects are notably lower than those observed for standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of this compound alongside other quinoline derivatives. The results indicated that this compound showed superior inhibition rates with IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL across different tested cell lines, outperforming several analogs .
Antimicrobial and Antiviral Properties
Apart from its anticancer potential, this compound has also been investigated for antimicrobial and antiviral activities. Preliminary bioassays have shown that it possesses significant inhibitory effects against bacterial strains and viral pathogens. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve interference with microbial metabolic pathways or viral replication processes .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the methylthio group or the quinoline core can significantly alter the compound's potency and selectivity against various biological targets. Research into SAR has highlighted that specific substitutions can enhance anticancer efficacy while reducing toxicity .
Properties
CAS No. |
83936-02-1 |
---|---|
Molecular Formula |
C20H16N2OS2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one |
InChI |
InChI=1S/C20H16N2OS2/c1-22-12-18(19(23)14-8-4-6-10-16(14)22)25-20-13-7-3-5-9-15(13)21-11-17(20)24-2/h3-12H,1-2H3 |
InChI Key |
QNJWLZWBRUDNGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)SC3=C(C=NC4=CC=CC=C43)SC |
Origin of Product |
United States |
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